3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-90-5
VCID: VC11682394
InChI: InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br
Molecular Formula: C19H21BBrFO3
Molecular Weight: 407.1 g/mol

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester

CAS No.: 2121514-90-5

Cat. No.: VC11682394

Molecular Formula: C19H21BBrFO3

Molecular Weight: 407.1 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester - 2121514-90-5

Specification

CAS No. 2121514-90-5
Molecular Formula C19H21BBrFO3
Molecular Weight 407.1 g/mol
IUPAC Name 2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Standard InChI Key GCZDXELPQZNTSJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-(3-(benzyloxy)-6-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane precisely describes its structure:

  • A phenyl ring substituted at position 2 with fluorine, position 3 with a benzyloxy group (-OCH2_2C6_6H5_5), and position 6 with bromine

  • A pinacol boronate ester (1,3,2-dioxaborolane) protecting group at position 1 of the aromatic ring

The three-dimensional conformation remains computationally challenging due to the presence of heavy atoms (Br) and flexible benzyloxy substituents, as evidenced by similar structures where MMFF94 force fields fail to generate conformers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19_{19}H21_{21}BBrFO3_3
Molecular Weight407.082 g/mol
Purity (Commercial)>95%
Storage Conditions2–8°C in sealed container
Calculated LogP~4.3 (estimated) *
Topological Polar Surface Area27.69 Ų *

*Values extrapolated from structurally analogous compounds

Synthetic Methodologies

Primary Synthesis Route

While explicit protocols for this specific compound remain unpublished, established methods for analogous pinacol boronic esters suggest a multi-step approach:

  • Directed ortho-metalation: Fluorine directs lithiation at position 2 of 3-benzyloxybromobenzene, followed by quenching with triisopropyl borate

  • Pinacol protection: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the stabilized boronic ester

Critical challenges include:

  • Regioselective bromination at position 6 without cleaving the benzyl ether

  • Minimizing protodeboronation during purification, a known issue in radical-mediated transformations

Purification and Characterization

Industrial-scale purification typically employs:

  • Flash chromatography (hexane:ethyl acetate gradients)

  • Recrystallization from ethanol/water mixtures

Key spectral signatures:

  • 11B NMR^{11}\text{B NMR}: δ ~30 ppm (characteristic of sp2^2-hybridized boron)

  • 1H NMR^{1}\text{H NMR}:

    • 1.25 ppm (s, 12H, pinacol methyl groups)

    • 5.15 ppm (s, 2H, benzyl CH2_2)

    • 7.3–7.5 ppm (m, aromatic protons)

Reactivity and Functional Group Transformations

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile coupling partner in palladium-catalyzed reactions:

  • Bromo→Functional Group Exchange: Retains bromine for subsequent cross-couplings while participating via boronate

  • Orthogonal Reactivity: Fluorine and benzyloxy groups remain inert under standard Suzuki conditions (aqueous Na2_2CO3_3, Pd(PPh3_3)4_4)

Protodeboronation Pathways

Recent advances in radical-mediated protodeboronation enable selective C-B bond cleavage:

  • Catalytic System: 5 mol% Mn(dpm)3_3, PhSiH3_3, THF at 60°C

  • Application Potential: Could convert this compound to 3-benzyloxy-6-bromo-2-fluorobenzene, though literature precedence requires verification

Pharmaceutical and Materials Science Applications

Drug Intermediate Synthesis

The structural motif appears in:

  • Kinase Inhibitors: Boronic esters enhance binding to ATP pockets via B–O interactions

  • Proteasome Inhibitors: Arylboronates mimic peptide transition states in 20S proteasome

Polymer Chemistry

Incorporation into conjugated polymers enhances:

  • Electron Transport Properties: Bromine enables further functionalization via Stille couplings

  • Thermal Stability: Pinacol protection prevents boronic acid self-condensation during polymerization

Future Research Directions

Unresolved Synthetic Challenges

  • Enantioselective Functionalization: Developing catalytic asymmetric methods for C–B bond formation

  • Radical Borylation: Leveraging bromine as a radical leaving group in metal-free transformations

Emerging Applications

  • Boron Neutron Capture Therapy (BNCT): Potential as 10B^{10}\text{B} delivery agent for cancer treatment

  • Supramolecular Chemistry: Host-guest complexes with β-cyclodextrin derivatives

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